N-iso-valeryl-L-proline
Description
N-Iso-valeryl-L-proline is a modified amino acid derivative where the nitrogen atom of L-proline is acylated with an iso-valeryl group (3-methylbutanoyl). This structural modification introduces a branched-chain acyl moiety, altering the compound's physicochemical properties, such as lipophilicity, solubility, and steric bulk, compared to unmodified proline. The iso-valeryl group likely enhances membrane permeability and metabolic stability, making it relevant in peptide drug design and enzyme inhibition studies.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2S)-1-(3-methylbutanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-7(2)6-9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
VBVLZADPBRUAGF-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)CC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Iso-valeryl-L-proline with structurally related proline derivatives, focusing on substituents, molecular properties, and synthesis methods:
Key Observations:
Synthesis : Unlike N-methylphosphonate-L-proline (requiring specialized phosphonate reagents) , this compound synthesis likely follows standard acylation protocols using iso-valeryl chloride.
Biological Relevance : N-Methylproline and N-Isopropyl-proline are used to modulate peptide conformation, while phosphonate derivatives may resist enzymatic cleavage . This compound’s larger acyl group could enhance receptor binding specificity in drug candidates.
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